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molecular formula C10H13B B1280680 1-Bromo-2-(tert-Butyl)benzene CAS No. 7073-99-6

1-Bromo-2-(tert-Butyl)benzene

Cat. No. B1280680
M. Wt: 213.11 g/mol
InChI Key: DSMRKVAAKZIVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08877905B2

Procedure details

To a solution of 2-tert-butylaniline (7.46 g, 50 mmol 15.6 mL) in hydrobromic acid (40% w/w, 15 mL) cooled at <5° C. (ice/salt bath), a solution of 7.55 g (0.11 mol) of sodium nitrite in 10 mL of water was added at a rate that the temperature did not exceed 10° C. (ca two hour addition time). When the diazotization was completed, 0.20 g of copper powder was added. (CAUTION: the solution was refluxed very cautiously because of vigorous gas evolution!). When the vigorous evolution of nitrogen subsided, the system was kept at 50° C. for 30 minutes and was then diluted with 80 mL of water and extracted three times with diethyl ether (100 mL each). The organic layer was washed with 10% solution of KOH; dried over Na2SO4, concentrated in vacuo, and purified by chromatography on silica gel chromatography. The product obtained was further distilled at 85° C. (3 mm Hg) to yield 1-bromo-2-tert-butylbenzene (2.88 g, 27%). 1H NMR (400 MHz, CDCl3): δ 7.58 (m, 1H, Ph-H), 7.45 (m, 1H, Ph-H), 7.24 (m, 1H, Ph-H), 7.02 (m, 1H, Ph-H), 1.51 (s, 9H, C(CH3)3).
Quantity
15.6 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
7.55 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
copper
Quantity
0.2 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=1N)([CH3:4])([CH3:3])[CH3:2].N([O-])=O.[Na+].[BrH:16]>O.[Cu]>[Br:16][C:6]1[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=1[C:1]([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
15.6 mL
Type
reactant
Smiles
C(C)(C)(C)C1=C(N)C=CC=C1
Name
Quantity
15 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
7.55 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Four
Name
copper
Quantity
0.2 g
Type
catalyst
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 10° C.
ADDITION
Type
ADDITION
Details
(ca two hour addition time)
TEMPERATURE
Type
TEMPERATURE
Details
(CAUTION: the solution was refluxed very cautiously because of vigorous gas evolution
EXTRACTION
Type
EXTRACTION
Details
extracted three times with diethyl ether (100 mL each)
WASH
Type
WASH
Details
The organic layer was washed with 10% solution of KOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel chromatography
CUSTOM
Type
CUSTOM
Details
The product obtained
DISTILLATION
Type
DISTILLATION
Details
was further distilled at 85° C. (3 mm Hg)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(C=CC=C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.88 g
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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